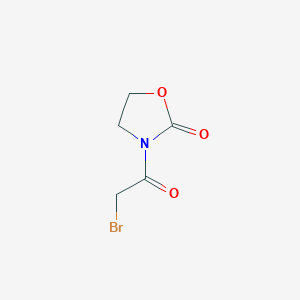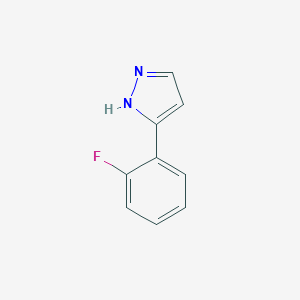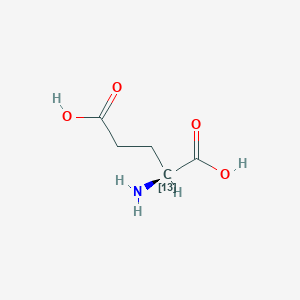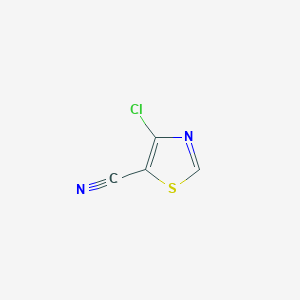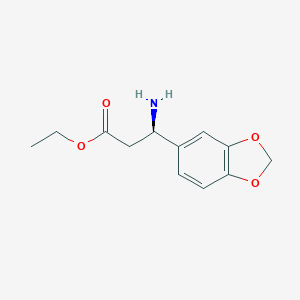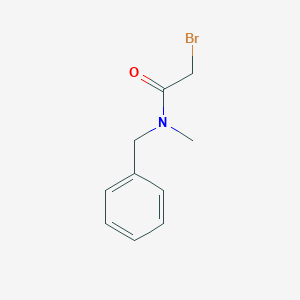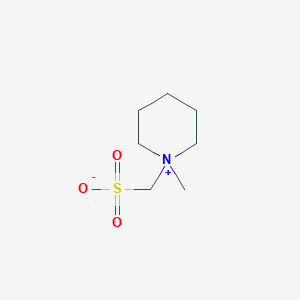
1-Methyl-1-piperidinomethane sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-piperidinomethane sulfonate (also known as PIPES) is a zwitterionic buffering agent that is commonly used in biological research. It is a sulfonic acid derivative and is often used as a substitute for other buffering agents such as Tris or HEPES. PIPES has a pKa of 7.5, which makes it useful for buffering at physiological pH levels.
Mechanism of Action
PIPES acts as a buffering agent by accepting or donating protons in order to maintain a constant pH level. This mechanism is important in biological systems, as many enzymes and proteins are sensitive to changes in pH.
Biochemical and Physiological Effects:
PIPES has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and is safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One advantage of using PIPES as a buffering agent is its ability to maintain a constant pH level at physiological pH values. It is also less likely to interfere with biological processes than other buffering agents such as Tris or HEPES. However, PIPES has a lower buffering capacity than some other buffering agents, which can limit its use in certain experiments.
Future Directions
1. Investigating the use of PIPES in drug delivery systems.
2. Studying the effect of PIPES on protein stability and folding.
3. Developing new methods for synthesizing PIPES.
4. Investigating the use of PIPES in the purification of recombinant proteins.
5. Studying the effect of PIPES on cell signaling pathways.
Synthesis Methods
PIPES can be synthesized using a variety of methods, but the most common method involves the reaction of piperidine with formaldehyde and sulfamic acid. This reaction results in the formation of PIPES and water.
Scientific Research Applications
PIPES is commonly used as a buffering agent in biological research. It is often used in cell culture media, protein purification, and enzyme assays. PIPES is particularly useful in experiments that require a constant pH level, such as electrophoresis.
properties
CAS RN |
146747-59-3 |
|---|---|
Product Name |
1-Methyl-1-piperidinomethane sulfonate |
Molecular Formula |
C7H14NO3S- |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(1-methylpiperidin-1-ium-1-yl)methanesulfonate |
InChI |
InChI=1S/C7H15NO3S/c1-8(7-12(9,10)11)5-3-2-4-6-8/h2-7H2,1H3 |
InChI Key |
TWDHLLGVNBEMIS-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCCC1)CS(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1(CCCCC1)CS(=O)(=O)[O-] |
synonyms |
1-methyl-1-piperidinomethane sulfonate MPMS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



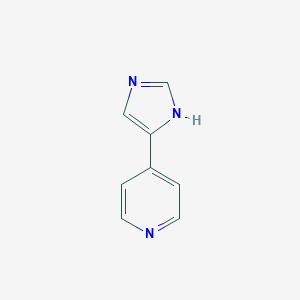

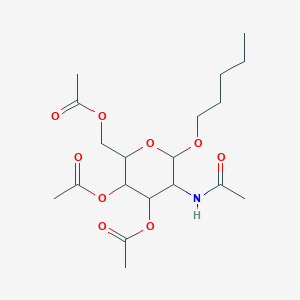
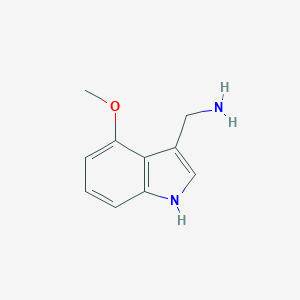
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)
